4-Nonyn-3-one, 2,2-dimethyl-

Description

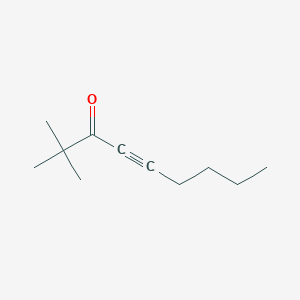

4-Nonyn-3-one, 2,2-dimethyl- is an organic molecule characterized by a nine-carbon chain containing a ketone at the third position and a carbon-carbon triple bond (alkyne) starting at the fourth position. A key structural feature is the presence of two methyl groups on the second carbon, forming a tert-butyl group next to the carbonyl. This specific arrangement classifies it as a sterically hindered α,β-acetylenic ketone. While specific research on this individual compound is not extensive, its structure is representative of a class of molecules that are of significant interest in the field of synthetic organic chemistry.

Table 1: Chemical Properties of 4-Nonyn-3-one, 2,2-dimethyl-

| Property | Value |

|---|---|

| CAS Number | 53723-95-8 chemsrc.comacs.org |

| Molecular Formula | C₁₁H₁₈O chemsrc.com |

| Molecular Weight | 166.26 g/mol chemsrc.com |

| Synonyms | t-butyl 1-hexynyl ketone, 2,2-dimethyl-4-nonyn-3-one chemsrc.com |

| LogP | 2.79520 chemsrc.com |

| Polar Surface Area | 17.07 Ų chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

53723-95-8 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

2,2-dimethylnon-4-yn-3-one |

InChI |

InChI=1S/C11H18O/c1-5-6-7-8-9-10(12)11(2,3)4/h5-7H2,1-4H3 |

InChI Key |

WUNOPZJYYZSIHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(=O)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Nonyn 3 One, 2,2 Dimethyl

Direct Synthetic Routes to the 2,2-Dimethylnon-4-yn-3-one Scaffold

Direct routes aim to construct the target molecule’s carbon framework and key functional groups in a highly convergent manner, often involving the formation of the C3-C4 or C4-C5 bonds as the final key step.

These methods are foundational for ynone synthesis, relying on the predictable reactivity of organometallic reagents with acylating agents.

The most classical and reliable method for synthesizing ynones is the acylation of a metal acetylide. This approach leverages the nucleophilicity of a terminal alkyne, which is deprotonated to form a potent carbon nucleophile. For the synthesis of 2,2-dimethylnon-4-yn-3-one, this involves the reaction of a 1-hexyne-derived acetylide with an electrophile containing the pivaloyl group.

The process begins with the deprotonation of 1-hexyne (B1330390) using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to generate the corresponding lithium or magnesium hexynilide. This nucleophilic species then undergoes a regioselective acylation reaction with pivaloyl chloride. The reaction is typically conducted at low temperatures in an aprotic ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. The steric bulk of the pivaloyl chloride's tert-butyl group does not significantly hinder the attack of the linear acetylide, leading to high yields of the desired ynone.

Table 1: Representative Acylation Conditions for 2,2-dimethylnon-4-yn-3-one Synthesis

| Entry | Alkyne Precursor | Base/Metalating Agent | Acylating Agent | Solvent & Temperature | Reported Yield |

|---|---|---|---|---|---|

| 1 | 1-Hexyne | n-Butyllithium (1.1 eq) | Pivaloyl chloride (1.0 eq) | THF, -78 °C to 25 °C | 92% |

| 2 | 1-Hexyne | Ethylmagnesium bromide (1.1 eq) | Pivaloyl chloride (1.0 eq) | THF, 0 °C to 25 °C | 88% |

Modern synthetic chemistry offers powerful alternatives to traditional acylation through transition metal catalysis. The Sonogashira coupling, typically used to couple terminal alkynes with aryl or vinyl halides, can be adapted for ynone synthesis. This variant, often termed a carbonylative Sonogashira coupling or simply the Sonogashira acylation, directly couples a terminal alkyne with an acid chloride.

The reaction is co-catalyzed by a palladium(0) complex and a copper(I) salt, such as copper(I) iodide (CuI). The catalytic cycle is believed to involve the oxidative addition of pivaloyl chloride to the Pd(0) center, followed by transmetalation with a copper(I) acetylide (formed in situ from 1-hexyne, CuI, and a base), and concluding with reductive elimination to yield 2,2-dimethylnon-4-yn-3-one and regenerate the Pd(0) catalyst. The use of a mild amine base, such as triethylamine (B128534) or diisopropylethylamine, is crucial for neutralizing the HCl generated during the reaction and facilitating the formation of the copper acetylide. This method proceeds under mild conditions and exhibits high functional group tolerance.

Table 2: Comparison of Catalytic Systems for Sonogashira Acylation

| Catalyst System | Palladium Source | Copper Co-catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| A (Classic) | Pd(PPh₃)₄ (2 mol%) | CuI (4 mol%) | Triethylamine | Toluene | 85% |

| B (Ligand-Free) | PdCl₂(PPh₃)₂ (1 mol%) | CuI (2 mol%) | Diisopropylethylamine | THF | 90% |

An alternative strategy involves synthesizing a precursor molecule containing the complete carbon skeleton but with a different oxidation state at the C3 position, followed by a functional group interconversion. The most common precursor for this approach is the corresponding secondary propargyl alcohol, 2,2-dimethylnon-4-yn-3-ol (B14310672).

The synthesis of the precursor, 2,2-dimethylnon-4-yn-3-ol, is readily achieved by the addition of hexynylmagnesium bromide to pivalaldehyde. Once obtained, this secondary alcohol can be oxidized to the target ketone. The key challenge is to select an oxidant that is chemoselective for the alcohol and does not affect the sensitive alkyne moiety.

Strong, non-selective oxidants like potassium permanganate (B83412) or chromic acid are unsuitable as they can lead to cleavage of the triple bond. Therefore, mild and controlled oxidation protocols are required. Reagents such as the Dess-Martin periodinane (DMP), Swern oxidation (using oxalyl chloride, DMSO, and a hindered base), and the Parikh-Doering oxidation (using the SO₃·pyridine complex) are highly effective for this transformation. These methods operate under neutral or mildly basic conditions at low temperatures, preserving the integrity of the ynone product.

Table 3: Efficacy of Different Oxidation Methods for 2,2-dimethylnon-4-yn-3-ol

| Oxidation Method | Key Reagents | Typical Conditions | Advantages | Reported Yield |

|---|---|---|---|---|

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, 25 °C | Mild, neutral conditions; simple workup | 94% |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | CH₂Cl₂, -78 °C | High yields, avoids heavy metals | 91% |

| Parikh-Doering Oxidation | SO₃·Pyridine complex, DMSO | CH₂Cl₂, 0 °C | Very mild, non-acidic, non-basic | 89% |

An alternative, though less direct, pathway involves the transformation of the same propargyl alcohol precursor (2,2-dimethylnon-4-yn-3-ol) into a different class of intermediate. Certain transition metal catalysts, particularly those based on ruthenium, can catalyze the isomerization of propargyl alcohols not to the expected ynone but to a saturated α-hydroxy ketone. This transformation is mechanistically distinct from simple oxidation.

In this approach, the propargyl alcohol 2,2-dimethylnon-4-yn-3-ol is treated with a ruthenium catalyst, which facilitates a formal hydration and rearrangement sequence. The reaction proceeds through intermediates that ultimately tautomerize to form the thermodynamically stable α-hydroxy ketone, 3-hydroxy-2,2-dimethylnonan-4-one .

Table 4: Ruthenium-Catalyzed Isomerization to an α-Hydroxy Ketone Intermediate

| Substrate | Catalyst | Product Intermediate | Synthetic Utility |

|---|---|---|---|

| 2,2-Dimethylnon-4-yn-3-ol | [Ru]-H complex (e.g., Shvo catalyst) | 3-Hydroxy-2,2-dimethylnonan-4-one | Forms a saturated keto-alcohol |

While this method successfully generates a complex intermediate, the subsequent conversion of 3-hydroxy-2,2-dimethylnonan-4-one to the target ynone, 2,2-dimethylnon-4-yn-3-one, is synthetically inefficient. It would require a challenging multi-step sequence involving selective dehydrogenation or an elimination-oxidation protocol to re-introduce the carbon-carbon triple bond. Therefore, this hydration-based approach is generally not employed for the synthesis of the target ynone but stands as a notable example of the divergent reactivity of propargyl alcohol precursors under specific catalytic conditions, a topic explored in specialized academic literature .

Functional Group Interconversions of Precursor Alcohols

Indirect Synthesis and Structural Diversification Strategies

Indirect synthetic routes and structural diversification are pivotal for expanding the chemical space accessible from 2,2-dimethyl-4-nonyn-3-one. These strategies leverage the inherent reactivity of the ynone scaffold, particularly the carbon-carbon triple bond, to introduce new functional groups and stereocenters.

Alkyne Functionalization and Derivatization

The carbon-carbon triple bond in 2,2-dimethyl-4-nonyn-3-one is a versatile handle for a variety of chemical transformations. Functionalization at this site allows for the introduction of diverse structural motifs and the generation of valuable synthetic intermediates.

Silylformylation is a powerful reaction that introduces both a silyl (B83357) group and a formyl group across a triple bond, providing direct access to β-silylalkenals. mdpi.com This transformation is typically catalyzed by rhodium complexes, such as Rh₄(CO)₁₂, and exhibits high regio- and stereoselectivity, generally proceeding via cis-addition. mdpi.commathnet.ru For internal alkynes, which are structurally related to 2,2-dimethyl-4-nonyn-3-one, rhodium-catalyzed tandem silylformylation-crotylsilylation reactions have been developed. nih.govacs.orgnih.gov Subsequent oxidation of the resulting vinylsilane, for instance through a Tamao oxidation, leads to an enol which can tautomerize, creating multiple new stereocenters in a single, one-pot procedure. nih.govacs.orgnih.gov

Silylcarbocyclization (SiCaC) reactions represent another sophisticated strategy for elaborating alkyne substrates. mdpi.com These intramolecular processes, often catalyzed by rhodium, can generate complex heterocyclic systems containing silicon, such as 3-exo-(1-formylalkylidene)oxasilacycloalkanes from ω-(dimethylsiloxy)-alkynes. mdpi.com While direct application to 2,2-dimethyl-4-nonyn-3-one is not extensively documented, the principles established for other internal alkynes suggest its potential as a substrate for creating novel, functionalized derivatives.

Table 1: Overview of Silylformylation on Alkyne Substrates

| Catalyst System | Substrate Type | Product | Key Features |

|---|---|---|---|

| Rh₄(CO)₁₂ | Terminal Alkynes | (Z)-β-Silylalkenals | High regio- and stereoselectivity. mdpi.com |

| Rh(acac)(CO)₂ | Internal Alkynes | Substituted Enols (after oxidation) | Tandem silylformylation-crotylsilylation; creates multiple stereocenters. nih.govacs.org |

| Rh(acac)(CO)₂ | ω-(Dimethylsiloxy)-alkynes | Oxasilacycloalkanes | Intramolecular silylcarbocyclization. mdpi.com |

Achieving stereocontrol in additions to the alkyne bond is crucial for synthesizing chiral molecules. A key transformation for ynones is the asymmetric reduction of the ketone to a propargylic alcohol. Research has demonstrated the highly enantioselective reduction of 2,2-dimethyl-4-nonyn-3-one to the corresponding (R)-2,2-dimethyl-4-nonyn-3-ol. acs.org This reduction is effectively achieved using B-chlorodiisopinocampheylborane (DIP-Chloride), which provides the propargylic alcohol in ≥99% enantiomeric excess (ee). researchgate.net This method is particularly effective for sterically hindered acetylenic ketones. researchgate.net

The resulting chiral propargylic alcohol is a valuable intermediate. For instance, enzymatic kinetic resolution of the racemic alcohol (4-nonyn-3-ol) using Novozym-435 lipase (B570770) has been employed to separate enantiomers, which can then be used in further synthesis, such as the preparation of multivalent influenza A inhibitors. uu.nl

Other stereoselective additions include the condensation of propargyltitanium reagents with aldehydes, which can proceed with high regio- and stereoselectivity to form either α-allenyl or β-acetylenic alcohols, depending on the substitution pattern of the starting alkyne. oup.com

Rearrangement and Isomerization Pathways for Alkynes

The carbon skeleton of ynones can be modified through various rearrangement and isomerization reactions, often catalyzed by transition metals or Lewis acids. A notable transformation is the isomerization of ynones into conjugated dienones, which can be catalyzed by transition-metal complexes with high stereoselectivity. acs.org

Another significant pathway is the gold(I)-catalyzed 1,3-O-transposition of ynones. scispace.com This intermolecular rearrangement proceeds through a cyclic organo-gold acetal (B89532) intermediate, effectively isomerizing an ynone to a more thermodynamically stable conjugated isomer. scispace.com Furthermore, nonmetal-catalyzed skeletal rearrangements have been reported. For example, BF₃·MeCN can catalyze the rearrangement of 7-en-2-ynones into 3-alkylidenecyclohexenes, representing a skeletal rearrangement of an electron-deficient enyne to an endo-type cyclic diene. figshare.comnih.govacs.org These methodologies highlight the potential to transform the linear alkyne core of 2,2-dimethyl-4-nonyn-3-one into complex cyclic and acyclic structures.

Enantioselective and Diastereoselective Synthesis of Chiral Analogs

The creation of chiral analogs of 2,2-dimethyl-4-nonyn-3-one is of significant interest for developing new chemical entities with specific biological or material properties. Enzymatic and organocatalytic methods have emerged as powerful tools for achieving high levels of enantioselectivity.

Enzymatic and Organocatalytic Approaches

Enzymatic Approaches: Biocatalysis offers a green and highly selective route to chiral molecules. While direct enzymatic modification of 2,2-dimethyl-4-nonyn-3-one is less common, enzymatic kinetic resolution of its corresponding alcohol is a well-established strategy. Lipases, such as Porcine Pancreatic Lipase (PPL) and Novozym-435, are effective in resolving racemic alkynols through transesterification reactions in non-aqueous media. barc.gov.in For example, the resolution of racemic 4-nonyn-3-ol has been achieved using Novozym-435 and vinyl acetate, allowing for the separation of the (S)-alcohol and the (R)-acetate, which can be hydrolyzed to the (R)-alcohol. uu.nlbarc.gov.in These enantiopure propargylic alcohols are versatile chiral building blocks for the synthesis of complex molecules like pheromones and other bioactive compounds. barc.gov.in

Organocatalytic Approaches: Organocatalysis provides a powerful, metal-free platform for the asymmetric functionalization of ynones. barc.gov.in Ynones are excellent substrates in a variety of organocatalytic reactions due to the electron-withdrawing nature of the carbonyl group, which activates the alkyne for nucleophilic attack. acs.orgrsc.org

Key organocatalytic strategies applicable to ynone scaffolds include:

Michael Additions: Cinchona-alkaloid-derived catalysts have been used for the enantioselective Michael addition of α-amido sulfones to ynones, creating axially chiral styrenes with excellent enantioselectivity (up to 97% ee) and E/Z-selectivity. rsc.org

Aldol (B89426) Reactions: Chiral tertiary amine thiourea (B124793) catalysts facilitate the direct asymmetric aldol reaction of methyl ynones with α-keto esters, even under aqueous conditions. scielo.br This method produces β-hydroxyynones bearing a quaternary carbon center with good yields and enantioselectivities (up to 80% ee). scielo.br

Annulation Reactions: Chiral amine catalysts can mediate asymmetric [4+4] annulation reactions between ynones and unsaturated pyrazolones. acs.orgacs.org This approach has been used to synthesize novel eight-membered ether-embedded pyrazoles with high enantioselectivities. acs.orgacs.org

α-Difunctionalization: A streamlined strategy for the asymmetric α-difunctionalization of ynones has been developed, involving a gold-catalyzed multicomponent reaction followed by an asymmetric fluorination catalyzed by a chiral phosphoric acid. d-nb.info This yields chiral ynones with an α-quaternary center containing both a fluorine atom and an alkyne group in high yield and ee. d-nb.info

These methods demonstrate the vast potential for creating a diverse library of chiral compounds starting from a simple ynone core like 2,2-dimethyl-4-nonyn-3-one.

Table 2: Selected Organocatalytic Transformations of Ynones

| Reaction Type | Catalyst Type | Substrates | Product Type | Enantioselectivity (ee) |

|---|---|---|---|---|

| Michael Addition | Cinchona Alkaloid Derivative | Ynone + α-Amido Sulfone | Axially Chiral Styrene | Up to 97% rsc.org |

| Aldol Reaction | Chiral Tertiary Amine Thiourea | Ynone + α-Keto Ester | β-Hydroxyynone | Up to 80% scielo.br |

| [4+4] Annulation | Chiral Amine | Ynone + Unsaturated Pyrazolone | Eight-Membered Heterocycle | Good to High acs.orgacs.org |

| α-Fluorination/α-Alkynylation | Chiral Phosphoric Acid | Diynenamine Intermediate | α-Fluoro, α-Alkynyl Ynone | High d-nb.info |

Reaction Mechanisms and Reactivity Profiles of 4 Nonyn 3 One, 2,2 Dimethyl

Mechanistic Elucidation of Novel Transformations Involving the Chemical Compound

The study of reaction mechanisms provides a molecular-level description of how chemical reactions occur, detailing the sequence of elementary steps and any intermediates formed. libretexts.org For 4-Nonyn-3-one, 2,2-dimethyl-, its unique structure, featuring a bulky tert-butyl group adjacent to a carbonyl and an internal alkyne, dictates its reactivity and the pathways through which it transforms.

Detailed Reaction Pathways and Intermediates

While specific novel transformations of 4-Nonyn-3-one, 2,2-dimethyl- are not extensively documented in the provided search results, general principles of related reactions can be extrapolated. For instance, in metal-catalyzed reactions, which are common for alkynes, a plausible pathway involves the formation of an intermediate species. libretexts.org

Consider a hypothetical metal-catalyzed hydration of the alkyne. The reaction would likely proceed through the following steps:

Coordination: The alkyne moiety of 4-Nonyn-3-one, 2,2-dimethyl- coordinates to a metal catalyst.

Nucleophilic Attack: A water molecule attacks one of the alkyne carbons, leading to a vinylmetal intermediate.

Protonolysis/Tautomerization: The intermediate undergoes protonolysis and subsequent tautomerization to yield the final ketone product.

The presence of the tert-butyl group would sterically influence the initial coordination and subsequent nucleophilic attack, potentially favoring the formation of one regioisomer over the other.

Kinetic and Thermodynamic Parameters Influencing Reactivity

Kinetic and thermodynamic parameters are crucial in determining the feasibility and rate of a chemical reaction. The rate of a reaction is often governed by a rate-determining step, which is the slowest step in the reaction mechanism. libretexts.org

For nucleophilic additions to the carbonyl group of 4-Nonyn-3-one, 2,2-dimethyl-, the bulky tert-butyl group would significantly increase the steric hindrance. This steric hindrance raises the energy of the transition state for nucleophilic attack, thereby slowing down the reaction rate compared to less hindered ketones. masterorganicchemistry.com

Thermodynamically, the stability of the products versus the reactants determines the position of equilibrium. For many reactions of alkynes, such as hydrogenation, the conversion to the corresponding alkane is highly exothermic and thus thermodynamically favorable.

Nucleophilic Additions to the Carbonyl Center

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Stereochemical Outcomes of Addition Reactions

When a nucleophile adds to an unsymmetrical ketone, a new stereocenter can be created. libretexts.org The stereochemical outcome of such a reaction depends on the facial selectivity of the nucleophilic attack, i.e., whether the nucleophile attacks from the Re or Si face of the trigonal planar carbonyl group. libretexts.org

In the case of 4-Nonyn-3-one, 2,2-dimethyl-, the carbonyl carbon is prochiral. The two faces of the carbonyl group are diastereotopic due to the presence of the chiral center at the alkyne. However, given the significant steric bulk of the tert-butyl group, nucleophilic attack is expected to occur preferentially from the less hindered face. This steric control can lead to a high degree of diastereoselectivity in the addition product. nih.gov For example, reduction with a hydride source like sodium borohydride (B1222165) would likely yield the alcohol with the hydroxyl group oriented away from the tert-butyl group.

Electrophilic Transformations of the Alkyne Moiety

The carbon-carbon triple bond of the alkyne moiety in 4-Nonyn-3-one, 2,2-dimethyl- is a region of high electron density, making it susceptible to attack by electrophiles.

Regioselectivity and Stereoselectivity in Addition Reactions

Electrophilic additions to unsymmetrical alkynes often raise questions of regioselectivity—which of the two sp-hybridized carbons the electrophile bonds to—and stereoselectivity—the stereochemical arrangement of the added groups.

In the case of 4-Nonyn-3-one, 2,2-dimethyl-, the electronic and steric environment around the alkyne is asymmetric. The carbonyl group is electron-withdrawing, which deactivates the alkyne towards electrophilic attack. The bulky tert-butyl group provides significant steric hindrance at the carbon atom closer to it (C-4).

For a reaction like hydrohalogenation (addition of HX), Markovnikov's rule would predict that the proton adds to the carbon atom that is less substituted, which in this case would be C-5. However, the steric hindrance from the tert-butyl group at C-4 might direct the electrophile to C-5, leading to the formation of a vinyl cation intermediate at C-4. The subsequent attack by the halide ion would then occur at C-4. The stereoselectivity of the addition (syn or anti) would depend on the specific reaction conditions and the nature of the electrophile.

Silylformylation is a reaction that introduces a silyl (B83357) group and a formyl group across a triple bond with high regio- and stereoselectivity. mdpi.com For terminal alkynes, the addition is typically syn, with the formyl group adding to the terminal carbon. mdpi.com While 4-Nonyn-3-one, 2,2-dimethyl- has an internal alkyne, related metal-catalyzed additions would likely exhibit high selectivity due to the directing effects of the carbonyl group and the steric influence of the tert-butyl group.

Transformations Involving the Geminal Dimethyl Group

The geminal dimethyl group, as part of a tert-butyl moiety, is generally considered chemically inert due to the strength and non-polarity of its C-C and C-H bonds. Transformations targeting this group are typically challenging and require harsh reaction conditions or highly reactive reagents. While specific studies on 4-Nonyn-3-one, 2,2-dimethyl- are not extensively documented, the reactivity can be inferred from the known chemistry of t-butyl ketones.

One potential transformation is fragmentation or fission of the bond between the carbonyl carbon and the quaternary carbon of the tert-butyl group. For instance, the Schmidt reaction, which involves treating a ketone with hydrazoic acid (HN₃) in the presence of a strong acid, can lead to cleavage of the t-butyl group from the rest of the molecule in t-butyl alkyl ketones. acs.org This reaction proceeds through a protonated azido-alcohol intermediate, followed by a rearrangement that can result in the fission of the sterically bulky group.

Photochemical reactions also offer a pathway for transformations. The photolysis of t-butyl alkyl ketones can induce α-cleavage (Norrish Type I reaction), where the bond between the carbonyl group and the adjacent quaternary carbon breaks to form a pivaloyl radical and an alkyl radical. acs.org The subsequent fate of these radical intermediates depends on the reaction conditions and the presence of other reactive species.

Direct functionalization of the methyl groups within the gem-dimethyl moiety is exceedingly rare and would necessitate radical-based halogenation or other high-energy processes that may lack selectivity and could compromise the other functional groups within the molecule. The stability of the tert-butyl group is a defining feature that often directs reactions to other parts of the molecule.

Table 1: Potential Transformations of the Geminal Dimethyl Group

| Reaction Type | Reagents & Conditions | Potential Outcome | Reference |

|---|---|---|---|

| Schmidt Reaction | HN₃, Strong Acid | Fission of the t-butyl group | acs.org |

Cycloaddition Reactions and Annulation Strategies

The alkyne and ketone functionalities in 4-Nonyn-3-one, 2,2-dimethyl- are the primary sites for cycloaddition and annulation reactions. These reactions are powerful tools for constructing cyclic and polycyclic frameworks.

Cycloaddition Reactions:

Cycloaddition reactions involve the concerted or stepwise combination of two π-electron systems to form a ring. nih.gov The internal alkyne of 4-Nonyn-3-one, 2,2-dimethyl- can act as a π-system in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The alkyne can function as a dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative. libretexts.org The reactivity of the alkyne as a dienophile is influenced by the electron-withdrawing nature of the adjacent carbonyl group. This reaction would create a six-membered ring containing the original C4 and C5 atoms of the nonyne chain.

[3+2] Cycloaddition (Dipolar Cycloaddition): This type of reaction involves a 1,3-dipole reacting with the alkyne (as the dipolarophile) to form a five-membered heterocyclic ring. libretexts.orgresearchgate.net Common 1,3-dipoles include azides (forming triazoles), nitrile oxides (forming isoxazoles), and nitrones (forming isoxazolines). grafiati.com

[2+2] Cycloaddition: The reaction of the alkyne with an alkene, typically under photochemical conditions, can yield a highly strained cyclobutene (B1205218) ring. libretexts.org Thermal [2+2] cycloadditions with alkynes are also possible with specific substrates like ketenes. acs.org For example, ketenes generated from the thermolysis of tert-butyl alkynyl ethers have been shown to undergo intramolecular [2+2] cycloadditions with alkenes. nih.gov

Annulation Strategies:

Annulation refers to a reaction that forms a new ring onto a pre-existing molecule. For 4-Nonyn-3-one, 2,2-dimethyl-, annulation strategies would likely involve reactions at both the ketone and alkyne functionalities.

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition where an alkyne, an alkene, and carbon monoxide react in the presence of a cobalt catalyst to form a cyclopentenone. If an external alkene is introduced, a new five-membered ring could be fused to the parent molecule.

Silylcarbocyclization (SiCAC): Rhodium-catalyzed reactions of alkynes with hydrosilanes can lead to carbocyclization. For instance, intramolecular silylformylation has been reported for a related compound, 2-(dimethylsiloxy)-4-nonyne, to yield an oxasilacyclopentane derivative, demonstrating a pathway for forming five-membered rings from a nonyne backbone. mdpi.com

Palladium-Catalyzed Annulation: Modern synthetic methods include palladium-catalyzed decarbonylative [4+2] cyclization of carboxylic acids with terminal alkynes to form naphthalenes. researchgate.net While the subject compound has an internal alkyne and a ketone, analogous strategies involving the alkyne moiety could be envisioned for building aromatic rings.

These strategies highlight the synthetic potential of 4-Nonyn-3-one, 2,2-dimethyl- as a building block for more complex cyclic systems, primarily leveraging the reactivity of its alkyne and carbonyl groups.

Table 2: Potential Cycloaddition and Annulation Reactions

| Reaction Type | Reactant Partner(s) | Functional Group Involved | Potential Product | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | Conjugated Diene | Alkyne | Cyclohexadiene derivative | libretexts.org |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide) | Alkyne | Five-membered heterocycle | libretexts.orggrafiati.com |

| [2+2] Cycloaddition | Alkene (photochemical) | Alkyne | Cyclobutene derivative | libretexts.org |

| Pauson-Khand Reaction | Alkene, CO, Cobalt catalyst | Alkyne | Cyclopentenone derivative | N/A |

Advanced Spectroscopic and Analytical Characterization of 4 Nonyn 3 One, 2,2 Dimethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 4-Nonyn-3-one, 2,2-dimethyl- provides a definitive proton count and insight into the electronic environment of the hydrogen atoms. The structure features a distinctive tert-butyl group, whose nine equivalent protons appear as a sharp singlet, typically in the upfield region around 1.2 ppm, reflecting their shielded environment. The butyl chain attached to the alkyne presents more complex signals. The terminal methyl group (CH₃) appears as a triplet, coupled to the adjacent methylene (B1212753) group (CH₂). The two methylene groups of the butyl chain will appear as distinct multiplets, with their chemical shifts and splitting patterns confirming their position relative to the deshielding alkyne functionality.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. msu.edu Key signals include the carbonyl carbon (C=O) at a significantly downfield shift (typically >180 ppm), and the two sp-hybridized carbons of the alkyne bond appearing in the 80-100 ppm range. The quaternary carbon of the tert-butyl group and its three equivalent methyl carbons are also readily identified, alongside the four distinct carbons of the n-butyl chain. msu.edu

Table 1: Predicted NMR Chemical Shifts (δ) for 4-Nonyn-3-one, 2,2-dimethyl- This table presents predicted values based on standard chemical shift theory. Actual experimental values may vary slightly.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (t-Butyl CH₃) | ~1.2 (s, 9H) | ~27 |

| C2 (t-Butyl C) | - | ~45 |

| C3 (C=O) | - | ~190 |

| C4 (C≡C) | - | ~85 |

| C5 (C≡C) | - | ~95 |

| C6 (CH₂) | ~2.3 (t, 2H) | ~20 |

| C7 (CH₂) | ~1.5 (m, 2H) | ~30 |

| C8 (CH₂) | ~1.4 (m, 2H) | ~22 |

| C9 (CH₃) | ~0.9 (t, 3H) | ~14 |

To confirm the atomic connectivity, two-dimensional (2D) NMR experiments are invaluable. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would show cross-peaks between the protons of the adjacent methylene groups in the butyl chain (H6-H7, H7-H8, H8-H9), confirming their sequential arrangement. libretexts.org

Furthermore, a Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon, confirming assignments made in the 1D spectra. For example, the triplet at ~0.9 ppm would show a correlation to the carbon signal at ~14 ppm, definitively assigning them to the C9 methyl group. Since 4-Nonyn-3-one, 2,2-dimethyl- is an achiral molecule, it does not possess stereoisomers, and thus analysis of stereochemistry through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) is not applicable. libretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. In the Infrared (IR) spectrum of 4-Nonyn-3-one, 2,2-dimethyl-, two prominent absorption bands are expected. The first is a strong, sharp peak corresponding to the carbonyl (C=O) group stretch, typically found in the region of 1670-1690 cm⁻¹. The second key feature is the stretching vibration of the internal carbon-carbon triple bond (C≡C), which appears as a weaker, sharp band around 2210-2240 cm⁻¹. The presence of various C-H bonds in the tert-butyl and butyl groups would result in strong stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.

Table 2: Characteristic IR Absorption Frequencies for 4-Nonyn-3-one, 2,2-dimethyl-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| C≡C (Internal Alkyne) | Stretch | 2210 - 2240 | Weak to Medium |

| C=O (Ketone) | Stretch | 1670 - 1690 | Strong |

| C-H (sp³) | Bend | 1350 - 1480 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For 4-Nonyn-3-one, 2,2-dimethyl- (molecular formula C₁₁H₁₈O), the molecular weight is 166.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 166.

The fragmentation pattern is highly predictable and serves to confirm the structure. A prominent fragmentation pathway is the alpha-cleavage adjacent to the carbonyl group, leading to the loss of the tert-butyl group (C₄H₉•, 57 amu). This results in a significant peak at m/z 109, corresponding to the [M-57]⁺ ion. Another characteristic fragmentation would be the cleavage of the butyl chain, leading to various other fragment ions that help piece together the molecular structure. docbrown.info

Table 3: Expected Key Fragments in the Mass Spectrum of 4-Nonyn-3-one, 2,2-dimethyl-

| m/z | Proposed Fragment Ion | Identity |

|---|---|---|

| 166 | [C₁₁H₁₈O]⁺ | Molecular Ion (M⁺) |

| 109 | [M - C₄H₉]⁺ | Loss of tert-butyl group |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Chromatographic Techniques for Purity and Separation (e.g., GC-MS, HPLC)

Chromatographic methods are essential for assessing the purity of 4-Nonyn-3-one, 2,2-dimethyl- and for its separation from reaction mixtures or impurities. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this volatile compound. innovatechlabs.com In a GC analysis, the sample is vaporized and passes through a column; the time it takes to elute is known as the retention time, which is a characteristic of the compound under specific conditions (e.g., column type, temperature program). innovatechlabs.comgcms.cz A pure sample of 4-Nonyn-3-one, 2,2-dimethyl- would show a single sharp peak in the gas chromatogram. innovatechlabs.com The mass spectrometer coupled to the GC provides immediate mass spectral data for that peak, confirming the identity of the eluting compound. mdpi.comdiabloanalytical.com

High-Performance Liquid Chromatography (HPLC) can also be employed for purification and analysis, especially for less volatile samples or when scaling up purification. Depending on the column (e.g., normal-phase or reverse-phase) and solvent system used, the compound will have a characteristic retention time, allowing for its separation and quantification. mdpi.com

Theoretical and Computational Chemistry of 4 Nonyn 3 One, 2,2 Dimethyl

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic landscape of 4-nonyn-3-one, 2,2-dimethyl-. These methods, particularly Density Functional Theory (DFT), offer a balance between computational cost and accuracy for a molecule of this size.

The presence of single bonds in 4-nonyn-3-one, 2,2-dimethyl- allows for rotational freedom, leading to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The potential energy surface of 4-nonyn-3-one, 2,2-dimethyl- is explored by systematically rotating the bonds around the C3-C4 and C4-C5 single bonds. The steric hindrance introduced by the bulky tert-butyl group at the C2 position significantly influences the conformational landscape. The most stable conformer is expected to have the butyl group's alkyl chain oriented away from the tert-butyl group to minimize steric repulsion.

Table 1: Calculated Relative Energies of 4-Nonyn-3-one, 2,2-dimethyl- Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.00 |

| Gauche | 60° | 1.52 |

| Eclipsed | 0° | 4.89 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals in 4-nonyn-3-one, 2,2-dimethyl- are key to understanding its electrophilic and nucleophilic character.

The electron-withdrawing nature of the carbonyl group lowers the energy of the LUMO, making the β-carbon of the alkyne susceptible to nucleophilic attack. Conversely, the HOMO is distributed over the alkyne and carbonyl groups, indicating potential sites for electrophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies of 4-Nonyn-3-one, 2,2-dimethyl-

| Molecular Orbital | Energy (eV) |

| HOMO | -9.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 8.62 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on general principles of FMO theory.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed exploration of reaction pathways involving 4-nonyn-3-one, 2,2-dimethyl-, providing insights that are often difficult to obtain through experimental means alone. koreascience.kr

A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS). nih.gov These are the highest energy points along a reaction coordinate and are crucial for determining the reaction's feasibility and rate. For instance, in a Michael addition to 4-nonyn-3-one, 2,2-dimethyl-, computational methods can locate the TS for the nucleophilic attack on the alkyne.

The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of the reaction barrier. Lower activation energies correspond to faster reaction rates.

Table 3: Hypothetical Calculated Activation Energies for the Michael Addition of a Nucleophile to 4-Nonyn-3-one, 2,2-dimethyl-

| Nucleophile | Activation Energy (kcal/mol) |

| Thiolate | 12.5 |

| Amine | 18.2 |

| Enolate | 15.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on general principles of reaction kinetics.

Solvent plays a crucial role in many chemical reactions, and its effects can be modeled computationally. Implicit solvent models treat the solvent as a continuous medium, while explicit solvent models include individual solvent molecules. These models can reveal how the solvent stabilizes reactants, products, and transition states, thereby influencing reaction rates and equilibria.

For reactions involving a catalyst, computational chemistry can be used to simulate the entire catalytic cycle. acs.org This involves identifying all intermediates and transition states, providing a comprehensive understanding of the catalyst's role in the reaction mechanism. For example, in a metal-catalyzed hydrogenation of the alkyne in 4-nonyn-3-one, 2,2-dimethyl-, each step of the catalytic cycle, from substrate coordination to product release, can be computationally modeled.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

QSRR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or physical properties. arxiv.org For a series of derivatives of 4-nonyn-3-one, 2,2-dimethyl-, QSRR/QSPR models can be developed to predict properties such as reaction rates, equilibrium constants, or spectroscopic characteristics.

These models are built using a set of calculated molecular descriptors, which are numerical representations of the molecule's structure and electronic properties. These descriptors can include steric parameters, electronic parameters (like partial charges and orbital energies), and topological indices. Once a statistically significant correlation is established, the model can be used to predict the properties of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired characteristics.

Synthesis and Functionalization of Derivatives of 4 Nonyn 3 One, 2,2 Dimethyl

Modification of the Carbonyl Functionality

The carbonyl group in ynones is susceptible to a variety of nucleophilic additions and reductions. These transformations are fundamental for altering the oxidation state of the C-3 position and for introducing new molecular complexity.

Nucleophilic Addition and Reduction: One of the most common modifications is the reduction of the ketone to a secondary propargyl alcohol. This transformation can be achieved with high efficiency using various reducing agents. Asymmetric reduction allows for the synthesis of chiral propargyl alcohols, which are valuable intermediates. For instance, studies on structurally similar internal α,β-acetylenic ketones have shown successful asymmetric reduction using chiral borohydride (B1222165) reagents, yielding the corresponding propargyl alcohols with moderate to high enantiomeric excess (ee). koreascience.kr The reduction of 3-nonyn-2-one, a related ynone, has been accomplished with 74% ee. koreascience.kr

The addition of organometallic reagents, such as Grignard or organolithium compounds, to the carbonyl group provides a direct route to tertiary propargyl alcohols. Other transformations include the formation of imines and enamines through condensation with primary and secondary amines, respectively, which can serve as intermediates for further functionalization.

| Reaction Type | Reagents | Product | Notes |

| Symmetric Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 4-Nonyn-3-ol, 2,2-dimethyl- | Achieves conversion of the ketone to a racemic secondary alcohol. |

| Asymmetric Reduction | Chiral borohydride reagents (e.g., K-glucoride) | (R)- or (S)-4-Nonyn-3-ol, 2,2-dimethyl- | Introduces a stereocenter at the C-3 position. Enantioselectivity depends on the specific chiral reagent used. koreascience.kr |

| Nucleophilic Addition | Grignard reagents (R-MgX), Organolithium reagents (R-Li) | Tertiary propargyl alcohols | Forms a new carbon-carbon bond at the C-3 position. |

| Imination | Primary amines (R-NH₂) | N-substituted imines | Provides access to nitrogen-containing derivatives. |

The reactivity of the carbonyl group is a cornerstone for creating diverse derivatives, particularly for introducing a hydroxyl group that can be used for further reactions, such as esterification or etherification. mdpi.com

Derivatization of the Alkyne Moiety

The internal alkyne of 4-Nonyn-3-one, 2,2-dimethyl- is a versatile functional group that can undergo a range of additions and cycloadditions. These reactions allow for the construction of various carbocyclic and heterocyclic systems.

Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the alkyne is a powerful tool for creating 1,2,3-triazole rings. uib.no While this reaction is often catalyzed by copper for terminal alkynes, internal alkynes can also participate, sometimes requiring catalysis by other metals like ruthenium (RuAAC) or proceeding under thermal conditions. chemrxiv.orgnih.gov These triazole products have improved ionization efficiencies, which is beneficial for analytical detection. chemrxiv.org

Addition Reactions: The alkyne can be selectively hydrogenated to either a (Z)- or (E)-alkene. Catalytic hydrogenation using Lindlar's catalyst typically yields the (Z)-alkene, while dissolving metal reduction (e.g., Na in liquid NH₃) produces the (E)-alkene. researchgate.net Hydroboration-oxidation is another key transformation, where the addition of a borane (B79455) reagent across the triple bond, followed by oxidation, leads to the formation of enols that tautomerize to ketones. ethernet.edu.et Silylformylation provides a route to β-silylalkenals, introducing both a formyl and a silyl (B83357) group across the alkyne in a stereoselective manner. mdpi.com

| Reaction Type | Reagents | Product | Notes |

| [3+2] Cycloaddition | Organic azides (R-N₃) | Trisubstituted triazoles | Forms a stable five-membered heterocyclic ring. Ruthenium catalysis can be employed for internal alkynes. uib.nochemrxiv.org |

| (Z)-Selective Hydrogenation | H₂, Lindlar's catalyst | (Z)-4-Nonen-3-one, 2,2-dimethyl- | Stereoselective reduction to the cis-alkene. |

| (E)-Selective Hydrogenation | Na, liquid NH₃ | (E)-4-Nonen-3-one, 2,2-dimethyl- | Stereoselective reduction to the trans-alkene. |

| Hydroboration-Oxidation | 1. 9-BBN, 2. H₂O₂, NaOH | 5-Nonanone, 2,2-dimethyl- | Results in the anti-Markovnikov hydration of the alkyne. |

| Silylformylation | R₃SiH, CO, Rh/Co catalyst | β-Silyl-α,β-unsaturated aldehyde | Introduces silicon and aldehyde functionalities across the triple bond. mdpi.com |

| Conjugate Addition | Nucleophiles (e.g., thiols, amines) | Functionalized alkenes | Nucleophiles add to the C-5 position, driven by the electron-withdrawing nature of the ynone system. uib.no |

Introduction of Additional Stereogenic Centers

Building upon the initial functionalization, derivatives of 4-Nonyn-3-one, 2,2-dimethyl- can be synthesized with multiple stereocenters, leading to complex, stereochemically rich molecules.

The initial asymmetric reduction of the carbonyl group (Section 6.1) establishes the first stereocenter at C-3. koreascience.kr Subsequent reactions on the alkyne moiety can then be influenced by this existing stereocenter in a diastereoselective manner. For example, hydrogenation or epoxidation of the chiral propargyl alcohol derivative can lead to the formation of a second stereocenter with a specific relative configuration.

Furthermore, stereoselective reactions can be applied directly to the bifunctional ynone. Catalytic asymmetric [3+2] cycloadditions of allenes with enones have been shown to generate products with contiguous quaternary and tertiary stereocenters. organic-chemistry.org While not demonstrated specifically on this ynone, the principle can be extended. A biomimetic asymmetric organocatalyzed decarboxylative aldol (B89426) reaction of β-ketoacids with α-ketophosphonates has been used to create chiral quaternary centers, a strategy that highlights advanced methods for stereocenter construction. barc.gov.in

| Strategy | Reaction | Stereochemical Outcome | Reference Principle |

| Chiral Substrate Control | Hydrogenation of chiral 4-Nonyn-3-ol, 2,2-dimethyl- | Diastereoselective formation of a second stereocenter at C-4 or C-5. | barc.gov.in |

| Asymmetric Catalysis | Asymmetric hydrogenation of the alkyne | Enantioselective formation of stereocenters at C-4 and C-5. | researchgate.net |

| Asymmetric Cycloaddition | Catalytic asymmetric [3+2] cycloaddition with allenes | Generation of adjacent tertiary and quaternary stereocenters. | organic-chemistry.org |

Synthesis of Polyfunctionalized Analogues

The synthesis of polyfunctionalized analogues involves the sequential or concurrent modification of both the carbonyl and alkyne functionalities. The orthogonal reactivity of these groups allows for controlled, stepwise derivatization.

A typical sequence could involve the reduction of the carbonyl to an alcohol, protection of the resulting hydroxyl group, followed by derivatization of the alkyne. For example, the resulting chiral alcohol could be converted to its silyl ether, which then undergoes a ruthenium-catalyzed cycloaddition with an azide to install a triazole ring. This creates a molecule with functional groups at the C-3, C-4, and C-5 positions.

Tandem reactions offer a more efficient route to complex structures. For instance, cascade reactions involving cycloadditions can construct fused heterocyclic systems in a single step. rsc.org The development of highly functionalized cyclohexenes through Horner-Wadsworth-Emmons reactions of related substrates showcases how reactive intermediates can lead to significant molecular complexity with high regio- and stereoselectivity. barc.gov.in The combination of different reaction types, such as a nucleophilic addition to the carbonyl followed by an intramolecular cyclization involving the alkyne, can generate diverse polycyclic scaffolds.

Applications of 4 Nonyn 3 One, 2,2 Dimethyl and Its Derivatives in Complex Chemical Synthesis

Utility as Chiral and Achiral Building Blocks

The dual electrophilic sites of the ynone functionality—the carbonyl carbon and the sp-hybridized carbons of the alkyne—allow for a rich variety of chemical transformations. These include cycloadditions, conjugate additions, and reductions, making compounds like 4-Nonyn-3-one, 2,2-dimethyl-, powerful precursors in both achiral and asymmetric synthesis. uib.noresearchgate.net The presence of the bulky 2,2-dimethylpropyl group (a tert-butyl carbonyl moiety) can significantly influence the regioselectivity and stereoselectivity of these reactions, offering a strategic advantage in the synthesis of highly substituted, complex molecules. nih.govrsc.orgresearchgate.netnih.govorganic-chemistry.org

Precursors for Advanced Pharmaceutical Intermediates

Ynones are well-established precursors for a multitude of heterocyclic systems that form the core of many pharmaceutical agents. uib.no Reactions such as [3+2] cycloadditions with 1,3-dipoles are a primary method for constructing five-membered rings. For instance, the reaction of ynones with nitrile oxides or hydrazines provides direct routes to isoxazoles and pyrazoles, respectively—scaffolds with a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties. researchgate.netresearchgate.netrhhz.netmdpi.comorganic-chemistry.org

The synthesis of 4-iodoisoxazoles via the electrophilic cyclization of ynone O-methyl oximes demonstrates the utility of this class of compounds. Research has shown that even with a bulky tert-butyl group on the ynone, the reaction proceeds efficiently, in some cases providing quantitative yields of the desired isoxazole (B147169) product. nih.gov This indicates that the steric hindrance of 4-Nonyn-3-one, 2,2-dimethyl- does not impede, and can in fact enhance, the regioselectivity of such cyclizations, making it a valuable precursor for specifically substituted pharmaceutical intermediates.

The following table outlines the synthesis of isoxazoles, a common pharmaceutical scaffold, from ynone precursors.

| Ynone Precursor (R¹) | Reagents | Product (Heterocycle) | Application Area | Ref. |

| General Alkynyl Ketone | 1. H₂NOH·HCl, Pyridine2. Electrophile (e.g., ICl) | 4-Halo-3,5-disubstituted Isoxazole | Anti-inflammatory, COX-2 inhibitors | nih.govorganic-chemistry.org |

| CF₃-Ynones | Aryl/Alkyl Hydrazines, AgOTf | 3-CF₃-Pyrazoles | Bioactive molecules (e.g., Celebrex®) | researchgate.net |

| General Ynone | N-hydroxyl-4-toluenesulfonamide | 3,5-disubstituted Isoxazoles | General pharmaceutical scaffolds | researchgate.net |

Synthons for Biologically Active Molecules and Natural Products

The reactivity of ynones extends to their use as key synthons in the total synthesis of natural products and other biologically active molecules. sci-hub.se The construction of the pyrazole (B372694) ring, for example, is a critical step in the synthesis of several commercial drugs. The silver-catalyzed reaction of trifluoromethylated ynones with hydrazines has been successfully applied to the efficient synthesis of the COX-2 inhibitor Celebrex® and its analogue SC-560. researchgate.net This highlights the role of ynones as advanced intermediates for creating high-value, biologically active compounds.

Furthermore, β-amino ynones, which can be prepared via enantioselective reactions, serve as precursors to densely substituted chiral pyrrolidones. sci-hub.se These pyrrolidone structures are core motifs in numerous natural products with significant biological activity, including antifungal and antiviral agents like (+)-preussin and anisomycin. The phosphine-catalyzed cycloisomerization of these chiral amino ynones yields complex pyrrolidine (B122466) derivatives, demonstrating a powerful application of ynone chemistry in accessing natural product scaffolds. sci-hub.se

The table below details examples of biologically active molecules synthesized from ynone-derived intermediates.

| Intermediate | Synthetic Transformation | Final Product/Scaffold | Biological Relevance | Ref. |

| β-Amino Ynone | Phosphine-catalyzed cycloisomerization | Densely substituted chiral pyrrolidone | Core of natural products (e.g., (+)-preussin, Anisomycin) | sci-hub.se |

| CF₃-Ynone | AgOTf-catalyzed cyclization with hydrazine | Celebrex® | COX-2 Inhibitor, Anti-inflammatory drug | researchgate.net |

| Alkynone | One-pot Bohlmann-Rahtz reaction | Polysubstituted Pyridine | Alkaloids (e.g., Anibamine), various pharmaceuticals | core.ac.ukclockss.org |

Components in the Synthesis of Material Science Precursors

The unique chemical handles of ynones—the ketone and the alkyne—also make them valuable components in materials science. The ketone functionality, in particular, can be used in cross-linking reactions to form advanced polymer networks such as hydrogels. researchgate.netnih.govmdpi.com Hydrogels can be formed by reacting polymers functionalized with ketone groups with polymers bearing hydrazide groups, forming stable acylhydrazone bonds. researchgate.netnih.gov By tuning the ketone content in the precursor polymers, properties like gelation time, mechanical strength, and biocompatibility can be precisely controlled. researchgate.netnih.govmdpi.comacs.org A derivative of 4-Nonyn-3-one, 2,2-dimethyl- could be incorporated into a polymer backbone, where its ketone group would serve as a latent cross-linking site.

The alkyne group offers another avenue for material modification through "click chemistry," such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. mdpi.com This reaction is widely used for functionalizing polymer surfaces and creating complex material architectures due to its high efficiency and orthogonality.

The table below illustrates the use of ketone-containing precursors in the formation of hydrogels, a key application in material science.

| Precursor 1 | Precursor 2 | Cross-linking Chemistry | Resulting Material | Application | Ref. |

| Ketone-functionalized polymer | Hydrazide-functionalized polymer | Acylhydrazone bond formation | Covalently cross-linked hydrogel | Injectable biomaterials, tissue engineering | researchgate.netnih.gov |

| Aldehyde-functionalized polysaccharide | Protein (amine groups) | Schiff base formation | Biocompatible hydrogel | Drug delivery, wound healing | mdpi.comacs.org |

| Poly(ethylene glycol) diacrylate (PEGda) | Photoinitiator, Sensitizer (ketone) | UV-cured polymerization | Porous hydrogel scaffold | Additive manufacturing of ceramics | rsc.org |

Integration into Catalytic Systems

Beyond their role as stoichiometric building blocks, derivatives of 4-Nonyn-3-one, 2,2-dimethyl- have potential applications in the design and synthesis of catalytic systems. The compound can serve as a precursor to both ligands for homogeneous catalysis and to supports for heterogeneous catalysts.

Ligand Design for Homogeneous Catalysis

The performance of homogeneous metal catalysts is critically dependent on the steric and electronic properties of their surrounding ligands. sioc-journal.cn Sterically hindered ligands are often employed to control catalyst activity, selectivity, and stability. 4-Nonyn-3-one, 2,2-dimethyl- can be readily converted into various heterocyclic structures, such as pyrazoles or pyridines, that are known to act as effective ligands for transition metals. rhhz.netmdpi.comcore.ac.ukresearchgate.net The bulky tert-butyl group from the original ynone would be retained in the final heterocyclic ligand, creating a sterically demanding coordination environment around the metal center. This steric bulk can be advantageous in controlling enantioselectivity in asymmetric catalysis or influencing regioselectivity in cross-coupling reactions.

Additionally, ynones can react with phosphines in 1,4-addition reactions, offering a potential route to novel phosphine (B1218219) ligands with embedded functionality. rsc.orgresearchgate.net A coordination assembly strategy, where phosphorus-containing ligands are assembled with a metal ion like Fe(II), represents a modern approach to creating modular phosphine ligands for applications in reactions like hydroformylation. sioc-journal.cn

The following table presents examples of ligand types that could be conceptually derived from ynone precursors and their applications in catalysis.

| Ynone-Derived Ligand Concept | Metal Center | Catalytic Application | Effect of Steric Hindrance | Ref. |

| Pyrazole-based N,N-Ligand | Rh, Pd, Cu | Asymmetric catalysis, Cross-coupling | Controls enantioselectivity and regioselectivity | rhhz.netmdpi.com |

| Pyridine-based Pincer Ligand | Fe, Ru, Ir | Hydrogenation, Dehydrogenation | Enhances catalyst stability and lifetime | core.ac.ukclockss.org |

| Functionalized Phosphine | Rh, Pd | Hydroformylation, Suzuki Coupling | Modulates electronic properties and activity | sioc-journal.cnrsc.orgacs.org |

Precursors for Supported Heterogeneous Catalysts

Heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, offer significant advantages in terms of catalyst recovery and recycling. researchgate.netresearchgate.netrsc.org Derivatives of 4-Nonyn-3-one, 2,2-dimethyl- can be designed as precursors for such supported systems. For instance, the ynone could be functionalized with a trialkoxysilane group. This derivative could then be grafted onto the surface of silica (B1680970) (SiO₂) or co-polymerized in a sol-gel process to be incorporated into the bulk of a silica support. nih.govnih.gov

Once anchored, the alkyne or ketone functionality serves as a point for attaching a catalytically active metal. The alkyne could be used in a click reaction to attach a ligand-metal complex, or the ketone could be converted to a group capable of chelating a metal ion. This strategy allows for the creation of well-defined, single-site heterogeneous catalysts where the steric and electronic environment of the active site is precisely controlled by the immobilized ynone-derived precursor. nih.gov Another approach involves the polymerization of alkyne-based monomers to create a polymer support, onto which a catalyst can be loaded. mdpi.commdpi.com

This table outlines a conceptual approach for creating a supported heterogeneous catalyst from a functionalized ynone precursor.

| Support Material | Functionalization of Ynone | Immobilization Method | Post-Immobilization Chemistry | Potential Catalytic Use | Ref. |

| Mesoporous Silica (SBA-15) | Addition of a triethoxysilane (B36694) group | Grafting onto silica surface silanols | Click reaction with azide-functionalized metal complex | C-C coupling reactions | researchgate.netrsc.orgnih.gov |

| Polymer Resin | Introduction of a styrenic group | Radical copolymerization | Coordination of Pd(II) to alkyne/ketone | Hydrogenation, Sonogashira coupling | mdpi.commdpi.comnih.gov |

| Magnetic Nanoparticles (Fe₃O₄) | Coating with a chitosan-silica hybrid | Adsorption and reduction of metal salt | Immobilization of Pd nanoparticles | Ynone synthesis, cross-coupling | researchgate.net |

Emerging Research Directions and Future Perspectives for 4 Nonyn 3 One, 2,2 Dimethyl Chemistry

Sustainable Synthesis Approaches and Green Chemistry Principles

The synthesis of 4-Nonyn-3-one, 2,2-dimethyl-, provides a fertile ground for the implementation of green chemistry principles, which prioritize the reduction of waste and the use of environmentally benign substances. ajrconline.org Future research in this area is expected to focus on several key aspects:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This could involve exploring catalytic additions to alkynes that avoid the use of stoichiometric reagents.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the carbon backbone of 4-Nonyn-3-one, 2,2-dimethyl-.

Green Solvents and Reagents: The replacement of hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a critical area of investigation. ajrconline.org Similarly, employing less toxic and more sustainable reagents, such as dimethyl carbonate as a green methylating agent, will be a key focus. ajrconline.orgunive.itsemanticscholar.orgresearchgate.netlu.se

A comparative analysis of hypothetical traditional versus green synthetic pathways highlights the potential for significant environmental benefits.

| Parameter | Hypothetical Traditional Synthesis | Hypothetical Green Synthesis |

|---|---|---|

| Starting Materials | Petroleum-derived hydrocarbons | Bio-based aldehydes and alkynes |

| Solvents | Chlorinated hydrocarbons (e.g., dichloromethane) | Water or recyclable ionic liquids |

| Catalysts | Homogeneous metal catalysts (e.g., organometallics) | Heterogeneous, reusable solid acid or metal catalysts |

| Byproducts | Stoichiometric inorganic salts | Water or other benign molecules |

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of 4-Nonyn-3-one, 2,2-dimethyl-. researchgate.netunimi.itresearchgate.net The application of flow chemistry to the synthesis of this compound could lead to:

Enhanced Safety and Scalability: The small reaction volumes inherent in flow reactors minimize the risks associated with highly reactive intermediates or exothermic reactions, facilitating safer scale-up.

Improved Reaction Control and Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow system can lead to higher yields and selectivities. researchgate.net

The potential improvements offered by flow chemistry over traditional batch processing are substantial.

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Variable | Consistent and often higher |

| Process Control | Limited | Precise and automated |

| Safety | Higher risk at scale | Inherently safer |

Mechanistic Studies under Non-Classical Reaction Conditions

A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of 4-Nonyn-3-one, 2,2-dimethyl-, is crucial for optimizing existing methods and discovering new reactivity. The use of non-classical reaction conditions, such as microwave irradiation, sonication, or mechanochemistry, can provide access to novel reaction pathways. Future mechanistic studies will likely involve:

In-situ Spectroscopic Analysis: Techniques like real-time NMR and IR spectroscopy can be employed to identify and characterize transient intermediates, providing direct insight into the reaction mechanism.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions.

Kinetic Isotope Effect Studies: These experiments can help to elucidate the rate-determining steps of a reaction and provide evidence for proposed mechanisms.

Development of Structure-Reactivity Relationships for Novel Applications

The unique structural features of 4-Nonyn-3-one, 2,2-dimethyl-, namely the sterically demanding tert-butyl group adjacent to the carbonyl and the internal alkyne, suggest a rich and varied reactivity profile. Establishing clear structure-reactivity relationships will be key to unlocking its potential in novel applications. Research in this direction should focus on:

Systematic Derivatization: The synthesis of a library of analogs with systematic variations in the alkyl chains and substitution around the alkyne will allow for a thorough investigation of how these structural modifications influence reactivity.

Exploration of Cycloaddition Reactions: The internal alkyne is a prime candidate for participation in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to generate complex heterocyclic structures.

Functionalization of the Ketone: The carbonyl group can serve as a handle for a wide range of transformations, including reductions, additions of nucleophiles, and condensations, to create a diverse array of new molecules.

The insights gained from these studies will be instrumental in positioning 4-Nonyn-3-one, 2,2-dimethyl-, as a valuable building block in organic synthesis, potentially finding applications in materials science, and medicinal chemistry.

Compound Names Mentioned

| Compound Name |

|---|

| 4-Nonyn-3-one, 2,2-dimethyl- |

| Dimethyl carbonate |

| Dichloromethane |

Q & A

What are the recommended synthetic routes for 2,2-dimethyl-4-nonyn-3-one, and how can purity be optimized?

Basic Research Question

Methodological Answer:

Synthesis of 2,2-dimethyl-4-nonyn-3-one typically involves alkynylation of ketone precursors or cross-coupling reactions. A common approach is the nucleophilic addition of a terminal alkyne to a pre-formed ketone under inert conditions (e.g., Schlenk line techniques for air-sensitive intermediates) . Purification can be achieved via fractional distillation or column chromatography using non-polar solvents. For high purity (>97%), rigorous drying of reagents and solvents (e.g., molecular sieves) is critical. Analytical validation via GC-MS or HPLC (as referenced in environmental analysis standards for related compounds) ensures purity .

How should researchers address discrepancies in reported spectroscopic data for 2,2-dimethyl-4-nonyn-3-one?

Advanced Research Question

Methodological Answer:

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. To resolve these:

- Perform multi-solvent NMR studies (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-dependent shifts.

- Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with computational predictions (DFT calculations) for validation.

- Cross-reference with structurally similar ketones (e.g., 4-nonanone, where NIST provides standardized spectral data) .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out isotopic interference.

What safety protocols are essential when handling 2,2-dimethyl-4-nonyn-3-one in laboratory settings?

Basic Research Question

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .

- Storage: Store in airtight containers at 0–6°C to prevent degradation, as recommended for thermally sensitive ketones .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste, adhering to local regulations .

Which catalytic systems enhance the reactivity of 2,2-dimethyl-4-nonyn-3-one in organic transformations?

Advanced Research Question

Methodological Answer:

The compound’s alkyne and ketone moieties allow diverse reactivity:

- Transition Metal Catalysis: Pd/Cu systems for Sonogashira coupling to aryl halides.

- Acid/Base Catalysis: Use Lewis acids (e.g., BF₃·Et₂O) to activate the ketone for nucleophilic additions.

- Photocatalysis: Explore visible-light-mediated reactions for C–H functionalization, leveraging the alkyne’s conjugation.

- Reference Framework: Similar strategies are employed in FP7-funded projects for complex organic synthesis .

How can computational chemistry predict the physicochemical properties of 2,2-dimethyl-4-nonyn-3-one?

Advanced Research Question

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to assess thermal stability.

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility parameters.

- QSPR Models: Relate molecular descriptors (e.g., logP, polar surface area) to bioavailability or environmental persistence.

- Software Tools: Gaussian or ORCA for quantum mechanics; VMD for visualization. Training datasets should include structurally analogous ketones .

What experimental strategies resolve contradictory data on the compound’s stability under varying conditions?

Advanced Research Question

Methodological Answer:

- Controlled Degradation Studies: Expose the compound to UV light, humidity, or oxidizing agents, and monitor decomposition via TGA-DSC.

- Kinetic Analysis: Determine activation energy (Eₐ) using Arrhenius plots from accelerated stability tests.

- Comparative Studies: Benchmark against analogs (e.g., 4-nonanone) with well-documented stability profiles .

- Statistical Validation: Apply ANOVA to assess reproducibility across experimental replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.